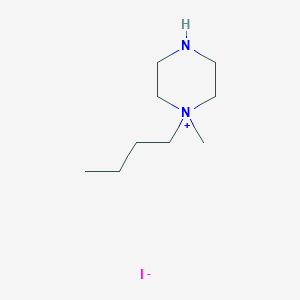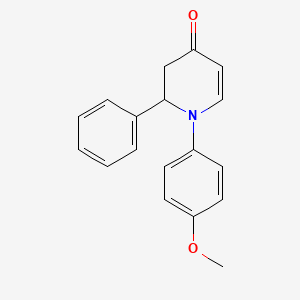![molecular formula C12H8F3NO2S2 B14278464 [2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate CAS No. 136708-89-9](/img/structure/B14278464.png)
[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate: is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a trifluorophenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a trifluorophenyl halide and a suitable nucleophile.
Acetylation: The final step involves the acetylation of the thiazole derivative using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the thiazole ring or the trifluorophenyl group, potentially leading to the formation of dihydrothiazoles or partially reduced phenyl derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles and reduced phenyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its unique chemical structure may allow it to interact with specific molecular targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate involves its interaction with specific molecular targets. The trifluorophenyl group and thiazole ring allow it to bind to enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity. The acetate group may also play a role in its bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
[2-Sulfanylidene-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate: Similar structure but lacks the trifluorophenyl group.
[2-Sulfanylidene-3-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate: Contains a single fluorine atom instead of three.
[2-Sulfanylidene-3-(2,3-difluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate: Contains two fluorine atoms instead of three.
Uniqueness
The presence of the trifluorophenyl group in [2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate imparts unique chemical and biological properties. The trifluorophenyl group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
136708-89-9 |
|---|---|
Molecular Formula |
C12H8F3NO2S2 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
[2-sulfanylidene-3-(2,3,4-trifluorophenyl)-1,3-thiazol-4-yl]methyl acetate |
InChI |
InChI=1S/C12H8F3NO2S2/c1-6(17)18-4-7-5-20-12(19)16(7)9-3-2-8(13)10(14)11(9)15/h2-3,5H,4H2,1H3 |
InChI Key |
GOXRPDOFGWBSAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CSC(=S)N1C2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
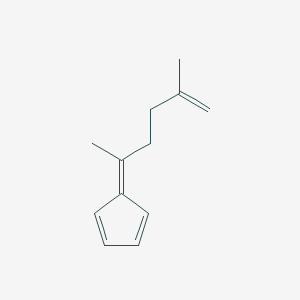
![2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B14278408.png)
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)
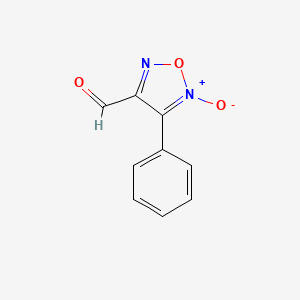
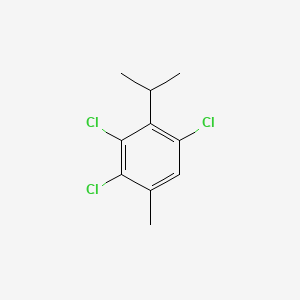

![2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal](/img/structure/B14278443.png)
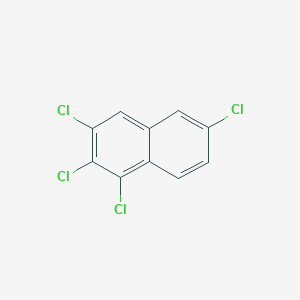
![2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14278451.png)
